4-Chloro-3-(methylthio)benzaldehyde
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Overview
Description
4-Chloro-3-(methylthio)benzaldehyde is an organic compound with the molecular formula C8H7ClOS and a molecular weight of 186.66 g/mol . It is a benzaldehyde derivative characterized by the presence of a chlorine atom at the fourth position and a methylthio group at the third position on the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3-(methylthio)benzaldehyde can be synthesized through several methods. One common method involves the reaction of 4-chloro-3-nitrobenzaldehyde with methylthiol in the presence of a reducing agent . The reaction typically occurs under mild conditions, with the temperature maintained between 0°C and 25°C. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, with stringent control over reaction conditions such as temperature, pressure, and reaction time. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(methylthio)benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: 4-Chloro-3-(methylthio)benzoic acid.
Reduction: 4-Chloro-3-(methylthio)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-(methylthio)benzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-3-(methylthio)benzaldehyde involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The presence of the chlorine and methylthio groups enhances its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(methylthio)benzoic acid: An oxidation product of 4-Chloro-3-(methylthio)benzaldehyde.
4-Chloro-3-(methylthio)benzyl alcohol: A reduction product of this compound.
4-(Methylthio)benzaldehyde: A similar compound lacking the chlorine atom.
Uniqueness
This compound is unique due to the presence of both chlorine and methylthio groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
4-chloro-3-methylsulfanylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClOS/c1-11-8-4-6(5-10)2-3-7(8)9/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAIUCCJCLRFQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)C=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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